Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl-

Kinase inhibition Synthetic intermediate Regioisomer differentiation

This aryl morpholinyl methanone intermediate, backed by Bayer Pharma's Mps-1/TTK kinase inhibitor patent portfolio (WO-2014198594-A1), offers a strategic 4-bromo handle for Suzuki-Miyaura and Buchwald-Hartwig late-stage diversification. The morpholine amide provides conformational constraint and favorable permeability (pKa ~8.3), distinguishing it from piperazine analogs. Ideal for SAR studies in oncology programs targeting pancreatic, glioblastoma, and NSCLC cancers. Ensure lot-to-lot consistency with 95% purity for reliable parallel synthesis workflows.

Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
CAS No. 1352620-92-8
Cat. No. B1447627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl-
CAS1352620-92-8
Molecular FormulaC12H14BrNO3
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br
InChIInChI=1S/C12H14BrNO3/c1-16-11-8-9(2-3-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyBOLRFDMUOJYZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl- (CAS 1352620-92-8): Chemical Class, Identity, and Procurement-Relevant Physicochemical Profile


Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl- (CAS 1352620-92-8) is a synthetic aryl morpholinyl methanone with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol [1]. The compound features a 4-bromo-3-methoxyphenyl ring linked via a ketone carbonyl to a morpholine ring, placing it within the broader class of morpholino-benzophenone derivatives that have been explored as kinase inhibitor scaffolds and synthetic intermediates [2]. Its computed physicochemical properties include an XLogP3-AA of 1.7, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 38.8 Ų [1]. The bromine substituent at the 4-position provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the morpholine carbonyl confers distinct conformational and electronic properties relevant to medicinal chemistry applications .

Why (4-Bromo-3-methoxyphenyl)-4-morpholinyl-methanone (CAS 1352620-92-8) Cannot Be Generically Substituted: Structural Determinants of Differentiation Among Aryl Morpholinyl Methanones


Within the aryl morpholinyl methanone chemotype, seemingly minor structural variations—regioisomeric methoxy positioning, carbonyl linker presence, and heterocyclic ring composition—produce functionally distinct compounds that are not interchangeable . The 3-methoxy substitution pattern on the phenyl ring of CAS 1352620-92-8 creates a unique electronic environment and steric profile that differs from the 2-methoxy regioisomer (CAS 1393441-92-3), which has been specifically claimed as a bromodomain inhibitor intermediate . The ketone carbonyl linker distinguishes this compound from methylene-bridged analogs (e.g., CAS 1394291-37-2) in both conformation and reactivity, while the morpholine oxygen imparts different hydrogen-bonding capacity and basicity (pKa ~8.3 for morpholine vs. ~9.8 for piperidine analogs) compared to piperazine-based counterparts (e.g., CAS 1352621-22-7) . These structural differences carry material consequences for downstream synthetic utility, target binding, and physicochemical behavior, making generic substitution scientifically unjustified without explicit validation data.

Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl- (CAS 1352620-92-8): Quantitative Comparative Evidence Guide for Scientific Selection


Regioisomeric Methoxy Positioning: 3-Methoxy vs. 2-Methoxy Substitution and Distinct Patent-Documented Biological Target Associations

The 3-methoxy substitution pattern of CAS 1352620-92-8 directs its documented patent role toward Mps-1/TTK kinase and ALK inhibitor intermediate applications, whereas the 2-methoxy regioisomer (CAS 1393441-92-3, (4-bromo-2-methoxyphenyl)(morpholin-4-yl)methanone) is specifically claimed in patents as an intermediate for bromodomain inhibitors and cathepsin K inhibitors . This positional isomerism produces divergent patent assignments: CAS 1352620-92-8 appears in Bayer Pharma's Mps-1 kinase inhibitor patent portfolio (WO-2014198594-A1) and condensed-ring pyrimidylamino ALK inhibitor patents , while CAS 1393441-92-3 is claimed in bromodomain (substituted pyrrolopyridine) and cathepsin K patent families . The difference in methoxy position alters the electronic density distribution on the aromatic ring, which in turn affects both reactivity in cross-coupling reactions and putative binding interactions with biological targets.

Kinase inhibition Synthetic intermediate Regioisomer differentiation Patent landscaping

Carbonyl Linker Geometry: Ketone vs. Methylene Bridge and Impact on Synthetic Versatility

The ketone carbonyl linker in CAS 1352620-92-8 provides an sp²-hybridized center that enforces planarity between the morpholine amide and the aryl ring, creating a conjugated system with distinct reactivity compared to the methylene-bridged analog 4-[(4-bromo-3-methoxyphenyl)methyl]morpholine (CAS 1394291-37-2), which contains an sp³-hybridized methylene linker [1]. The carbonyl group of the target compound enables participation in additional synthetic transformations (e.g., reduction to secondary alcohol, reductive amination, Grignard addition) that are inaccessible to the methylene-bridged analog . The morpholine amide conformation also influences the compound's physicochemical profile: the carbonyl acts as an additional hydrogen bond acceptor (total HBA count = 3 for the target compound vs. 2 for the methylene analog lacking the carbonyl oxygen), and the computed polar surface area differs accordingly [1].

Cross-coupling Synthetic intermediate Conformational analysis Medicinal chemistry

Heterocyclic Ring Composition: Morpholine vs. Piperazine and Differential Basicity and Hydrogen-Bonding Capacity

The morpholine ring in CAS 1352620-92-8 contains an oxygen atom in place of the piperazine N-H, resulting in measurably different physicochemical properties compared to the piperazine analog 1-(4-bromo-3-methoxyphenyl)-4-tert-butylpiperazine (CAS 1352621-22-7) [1]. Morpholine has a conjugate acid pKa of approximately 8.3-8.5, compared to approximately 9.8 for the corresponding piperazine secondary amine [2]. This ~1.3-1.5 log unit difference in basicity affects protonation state at physiological pH: morpholine is predominantly neutral, while piperazine carries a significant fraction of positive charge [2]. The morpholine oxygen also serves as an additional hydrogen bond acceptor without the hydrogen bond donor capacity of the piperazine N-H, altering both solubility and permeability profiles. The morpholine ring further distinguishes this compound from the arylmorpholine DNA-PK inhibitor AMA-37 (CAS 404009-46-7, IC50 = 0.27 μM for DNA-PK), which contains a 2-hydroxy substituent on the benzophenone and lacks the bromine atom, representing a fundamentally different pharmacophore .

Heterocycle selection pKa tuning Solubility optimization Medicinal chemistry

Bromine Substituent as a Synthetic Handle: Cross-Coupling Reactivity Compared to Non-Halogenated and Chlorinated Analogs

The bromine atom at the 4-position of the phenyl ring in CAS 1352620-92-8 serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings . Compared to the non-halogenated morpholino-benzophenone DNA-PK inhibitor AMA-37 (CAS 404009-46-7), which lacks a halogen for further functionalization, the target compound offers an additional diversification point . Relative to the chlorinated analog 4-(4-chloro-3-methoxyphenyl)morpholine, the bromine atom provides higher reactivity in oxidative addition steps with palladium catalysts (C-Br bond dissociation energy ≈ 71 kcal/mol vs. C-Cl ≈ 84 kcal/mol), enabling milder reaction conditions and broader substrate scope in cross-coupling applications [1]. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing and as a spectroscopic handle in mass spectrometry (characteristic ¹:¹ isotope pattern for ⁷⁹Br:⁸¹Br).

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Synthetic strategy

Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl- (CAS 1352620-92-8): Evidence-Based Research and Industrial Application Scenarios


Mps-1/TTK Kinase Inhibitor Medicinal Chemistry Programs Requiring Validated Synthetic Intermediates

CAS 1352620-92-8 is documented in Bayer Pharma's Mps-1/TTK kinase inhibitor patent portfolio (WO-2014198594-A1) as an intermediate compound useful in the preparation of condensed-ring pyrimidylamino derivatives with inhibitory activity against Mps-1 kinase . Research groups pursuing Mps-1 (also known as TTK) as a target for cancer therapy—particularly for pancreatic cancer, glioblastoma, ovarian cancer, and non-small cell lung carcinoma—should prioritize this specific intermediate due to its established role in the patent-defined synthetic route, where the bromine atom serves as a coupling partner in palladium-catalyzed reactions . The compound's morpholine amide structure also provides conformational constraint that mimics key pharmacophoric elements found in ATP-competitive kinase inhibitors .

Anaplastic Lymphoma Kinase (ALK) Inhibitor Intermediate Synthesis and Process Chemistry Development

The compound is cited in patents describing condensed-ring pyrimidylamino derivatives as ALK inhibitors, where it serves as a building block for constructing the final pharmacologically active scaffold via palladium-catalyzed coupling followed by deprotection . The patent literature documents that the condensed-ring pyrimidylamino derivatives prepared using this class of intermediates exhibit an 'obvious restraint effect on anaplastic lymphoma kinase' . Process chemistry groups developing scalable synthetic routes to ALK-targeted therapeutics should evaluate this intermediate for its bromine-enabled coupling versatility and the morpholine amide's compatibility with diverse reaction conditions .

Structure-Activity Relationship (SAR) Exploration via Late-Stage Diversification Using the Bromine Handle

For medicinal chemistry teams conducting SAR studies around the aryl morpholinyl methanone scaffold, CAS 1352620-92-8 offers a strategic advantage over non-halogenated analogs such as AMA-37 (CAS 404009-46-7): the bromine atom at the 4-position enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling chemistries . This allows a single intermediate to generate dozens of analogs from a common precursor, accelerating SAR exploration compared to de novo synthesis of each analog. The 3-methoxy group further differentiates this compound from the 2-methoxy regioisomer, providing a distinct electronic profile that can be exploited to probe substituent effects on target binding . The compound's commercially available purity specification of 95% (AKSci Cat. 1210DT) supports its use in parallel synthesis workflows requiring consistent intermediate quality .

Physicochemical Property Optimization for CNS-Penetrant or Permeability-Sensitive Kinase Inhibitor Programs

The morpholine ring of CAS 1352620-92-8 confers a lower basicity (pKa ~8.3) compared to piperazine-based analogs (pKa ~9.8), resulting in a predominantly neutral species at physiological pH . This property is associated with improved passive membrane permeability and potentially lower P-glycoprotein efflux liability, making morpholine-containing intermediates preferable starting points for CNS-penetrant or permeability-sensitive programs compared to their piperazine counterparts . The compound's computed XLogP3-AA of 1.7, TPSA of 38.8 Ų, and molecular weight of 300.15 place it within favorable physicochemical space for CNS drug-likeness when used as a building block for further elaboration . These properties are consistent with the compound's patent-documented role in kinase inhibitor programs where cellular target engagement is critical .

Quote Request

Request a Quote for Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.